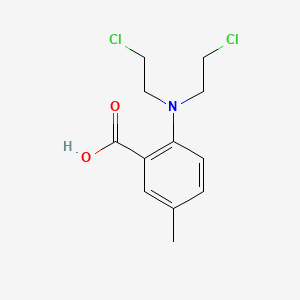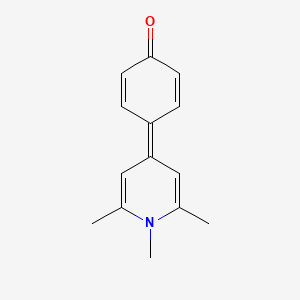
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a pyridine ring substituted with three methyl groups and a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
化学反応の分析
Types of Reactions
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
科学的研究の応用
Chemistry
In chemistry, 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. It might serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific applications where traditional compounds are less effective.
作用機序
The mechanism of action of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridine derivatives or cyclohexadienone analogs. Examples could be 2,6-dimethylpyridine or 4-hydroxycyclohexadienone.
Uniqueness
The uniqueness of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one lies in its specific substitution pattern and the combination of the pyridine and cyclohexadienone moieties. This unique structure could confer distinct chemical and physical properties, making it valuable for specific applications.
Conclusion
This compound is a compound with potential applications in various fields of science and industry. While detailed information on this specific compound may be limited, its unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
6297-29-6 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
4-(1,2,6-trimethylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)15(10)3)12-4-6-14(16)7-5-12/h4-9H,1-3H3 |
InChIキー |
LDSXDRWWZDIPOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=O)C=C2)C=C(N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


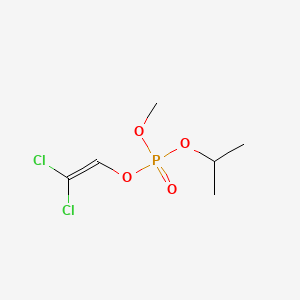
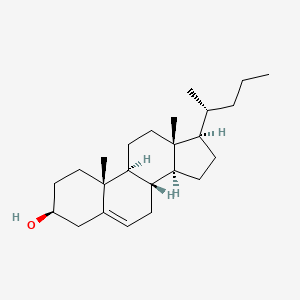
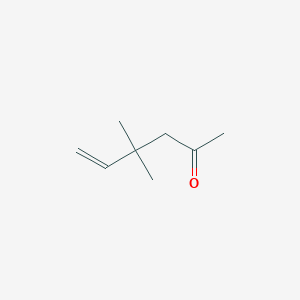
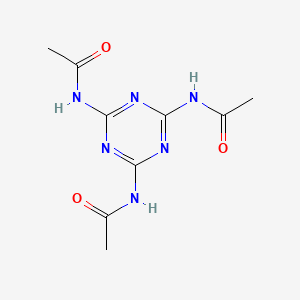


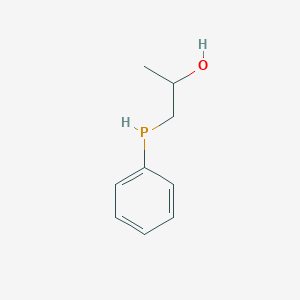

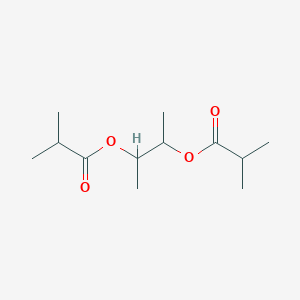
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
